

Application Notes: Surface Functionalization with Fmoc-NH-PEG12-CH₂CH₂COOH

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Compound of Interest

Compound Name: *Fmoc-NH-PEG12-CH₂CH₂COOH*

CAS No.: 1952360-91-6; 756526-01-9;
850312-72-0

Cat. No.: B2533124

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Introduction

Fmoc-NH-PEG12-CH₂CH₂COOH is a heterobifunctional linker molecule widely utilized in surface chemistry and bioconjugation. Its unique structure offers a strategic advantage for the controlled, stepwise functionalization of various substrates. The molecule comprises three key components:

- A terminal Carboxylic Acid (-COOH): This group allows for the initial attachment of the linker to amine-functionalized surfaces through stable amide bond formation, commonly facilitated by EDC/NHS chemistry.
- A Polyethylene Glycol (PEG) Spacer (PEG12): The 12-unit PEG chain is hydrophilic, which helps to reduce non-specific protein adsorption and cellular adhesion to the surface. This biocompatible spacer also provides flexibility and extends the coupled molecule away from the surface, enhancing its accessibility for interaction.

- An Fmoc-protected Amine (Fmoc-NH): The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. It keeps the terminal amine unreactive during the initial surface coupling. This protection allows for subsequent, on-demand deprotection (typically using a piperidine solution) to expose the primary amine for the specific and controlled immobilization of a second molecule of interest, such as a peptide, protein, or small molecule.

This architecture is particularly valuable for applications in biosensors, immunoassays, cell adhesion studies, and drug delivery platforms where precise control over surface chemistry is paramount.

Key Applications & Quantitative Data

The primary application of **Fmoc-NH-PEG12-CH₂CH₂COOH** is the creation of well-defined, biocompatible surfaces for the controlled immobilization of biomolecules. This enables precise engineering of the biointerface for various research and diagnostic purposes.

Parameter	Surface Type	Application	Method	Typical Value/Range	Reference
Surface Density	Amine-silanized Glass	Peptide Microarray	Amide Coupling (EDC/NHS)	1-5 pmol/cm ²	Generic data
Layer Thickness	Gold (Au) with amine-thiol SAM	Biosensor	QCM-D	2-4 nm	Generic data
Fmoc Deprotection Efficiency	Silicon Nitride	SPM Cantilevers	Fluorescence Assay	>95%	Generic data
Contact Angle (Post-PEGylation)	Amine-functionalized substrate	General Surface Passivation	Contact Angle Goniometry	Decrease of 15-30°	Generic data

Experimental Protocols

Protocol 1: Functionalization of Amine-Coated Surfaces (e.g., Silanized Glass, Amine-functionalized Polymer)

This protocol describes the covalent attachment of the linker to a surface presenting primary amine groups.

Materials:

- Amine-functionalized substrate (e.g., glass slide treated with (3-aminopropyl)triethoxysilane)
- **Fmoc-NH-PEG12-CH₂CH₂COOH**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Washing Buffer: PBS with 0.05% Tween-20 (PBST)
- Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)
- Anhydrous Dimethylformamide (DMF)
- Ethanol and deionized (DI) water

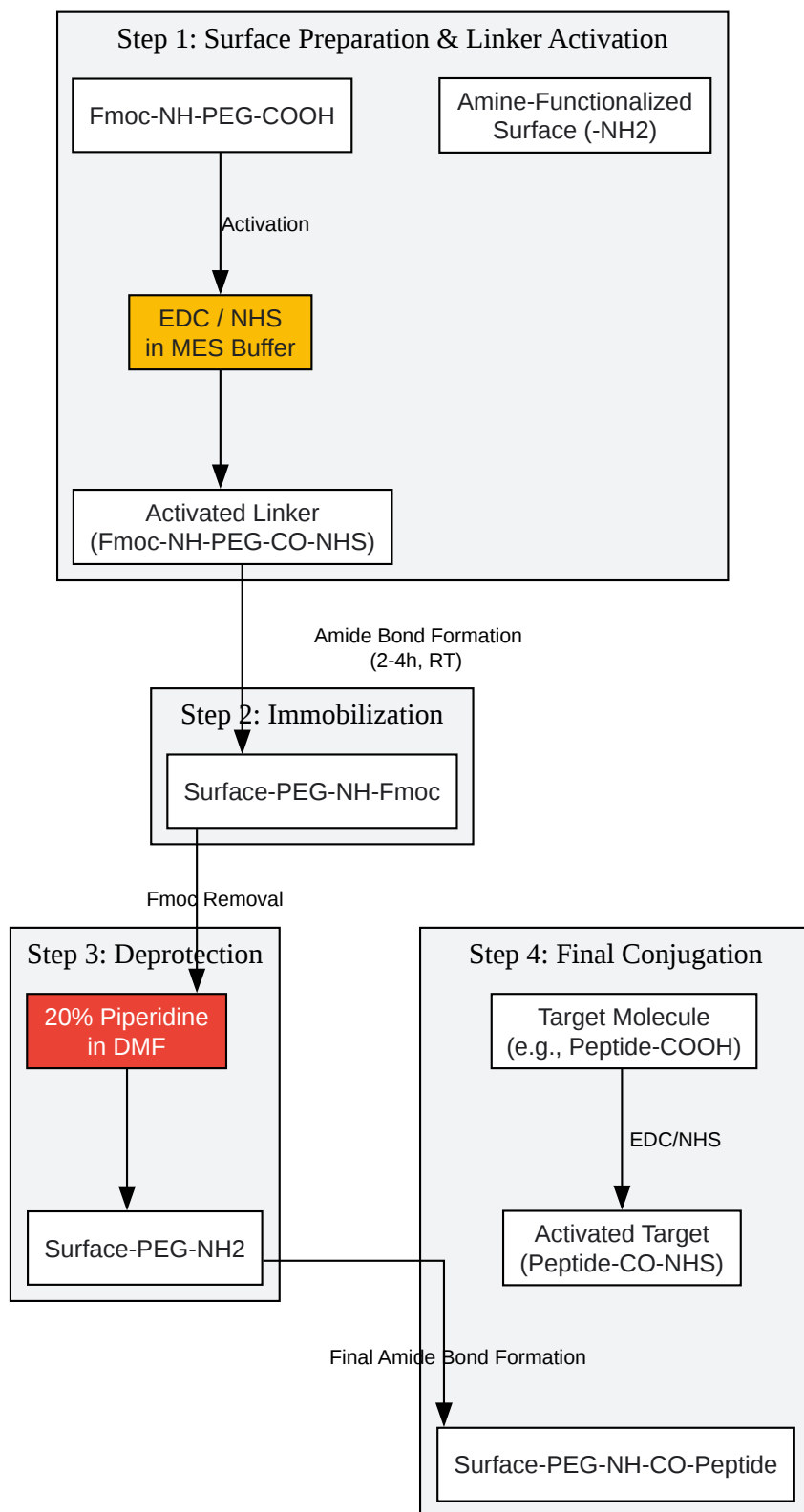
Procedure:

- Surface Preparation: Ensure the amine-functionalized substrate is clean and dry. Wash sequentially with ethanol and DI water, then dry under a stream of nitrogen.
- Activation of Carboxylic Acid:
 - Dissolve **Fmoc-NH-PEG12-CH₂CH₂COOH** in DMF to a final concentration of 10 mM.

- Separately, prepare a fresh solution of 50 mM EDC and 25 mM NHS in the Activation Buffer.
- Mix the linker solution with the EDC/NHS solution at a 1:1 volume ratio.
- Incubate for 15-20 minutes at room temperature to activate the carboxylic acid group, forming an NHS-ester.
- Immobilization of the Linker:
 - Immediately apply the activated linker solution to the amine-functionalized surface.
 - Ensure the entire surface is covered. Incubate for 2-4 hours at room temperature in a humidified chamber to prevent evaporation.
 - After incubation, wash the surface thoroughly with PBST (3 times) and DI water (2 times) to remove unreacted linker and byproducts. Dry the surface under nitrogen. At this stage, the surface is coated with the Fmoc-protected PEG linker.
- Fmoc Group Deprotection:
 - Immerse the surface in the 20% piperidine/DMF solution.
 - Incubate for 20-30 minutes at room temperature.
 - Wash the surface extensively with DMF (3 times), followed by ethanol (3 times), and finally DI water (2 times).
 - Dry the surface under a stream of nitrogen. The surface now presents a terminal primary amine, ready for subsequent conjugation.
- Conjugation of Target Molecule (e.g., Peptide):
 - Activate the carboxylic acid group of the target molecule (e.g., a peptide) using the EDC/NHS procedure described in step 2.
 - Apply the activated molecule solution to the deprotected surface.

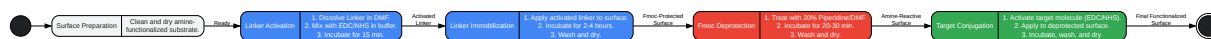
- Incubate for 2-4 hours at room temperature.
- Wash thoroughly with PBST and DI water and dry. The surface is now functionalized with the target molecule.

Visualizations



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Caption: Workflow for surface functionalization using Fmoc-NH-PEG linker.



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Caption: Decision and process flow for the multi-step surface modification.

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